molecular formula C7H6FNO2S B1444384 2-Fluoro-4-methylthio-1-nitrobenzene CAS No. 1025509-81-2

2-Fluoro-4-methylthio-1-nitrobenzene

Cat. No. B1444384
M. Wt: 187.19 g/mol
InChI Key: PXQUZZSEHGFNQU-UHFFFAOYSA-N
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Description

“2-Fluoro-4-methylthio-1-nitrobenzene” is a chemical compound with the molecular formula C7H6FNO2S . It has a molecular weight of 187.19 .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-methylthio-1-nitrobenzene” can be represented by the InChI code: 1S/C7H6FNO2S/c1-12-5-2-3-7 (9 (10)11)6 (8)4-5/h2-4H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Fluoro-4-methylthio-1-nitrobenzene” are not available, it’s known that fluoro-nitrobenzene compounds can undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

“2-Fluoro-4-methylthio-1-nitrobenzene” appears as a light yellow to brown solid or liquid . It has a storage temperature of +4°C .

Scientific Research Applications

Synthesis and Chemical Properties

2-Fluoro-4-methylthio-1-nitrobenzene is a compound of interest in organic synthesis and chemical research. A related compound, 2-Fluoro-4-bromobiphenyl, serves as a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of 2-Fluoro-4-bromobiphenyl, which shares structural similarities with 2-Fluoro-4-methylthio-1-nitrobenzene, has been developed through a practical pilot-scale method, offering insights into the synthesis and application of fluoro-substituted aromatic compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Sensing Applications

The development of nanostructured luminescent micelles incorporating nitroaromatic compounds, like those structurally related to 2-Fluoro-4-methylthio-1-nitrobenzene, has been extensively studied. These materials act as efficient sensors for nitroaromatic and nitramine explosives, demonstrating the potential for 2-Fluoro-4-methylthio-1-nitrobenzene derivatives in the design of chemical sensors and in forensic applications (Paria et al., 2022).

Liquid Crystal Technology

Fluorinated compounds, including those related to 2-Fluoro-4-methylthio-1-nitrobenzene, are critical in the development of liquid crystals. The incorporation of fluorine atoms into liquid crystal structures significantly modifies their melting points, transition temperatures, and other physical properties. This alteration is essential for tailoring materials for specific applications in liquid crystal displays and other electronic devices (Hird, 2007).

Environmental and Analytical Chemistry

Research on the degradation of organic pollutants and the development of advanced oxidation processes (AOPs) for water treatment is crucial. Studies focusing on compounds structurally similar to 2-Fluoro-4-methylthio-1-nitrobenzene, such as nitrobenzene derivatives, contribute to understanding the mechanisms of pollutant degradation and the formation of by-products. This knowledge aids in the advancement of environmental protection technologies and in the assessment of the environmental impact of nitroaromatic compounds (Qutob et al., 2022).

Biochemical and Medical Research

The study of fluorinated pyrimidines, which share a common interest in the modification and application of fluorinated aromatic compounds like 2-Fluoro-4-methylthio-1-nitrobenzene, has led to significant advancements in cancer chemotherapy. These compounds, such as 5-fluorouracil, demonstrate the potential for 2-Fluoro-4-methylthio-1-nitrobenzene derivatives in the development of new pharmacological agents (Heidelberger & Ansfield, 1963).

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed and very toxic in contact with skin. It causes skin irritation and serious eye irritation. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-fluoro-4-methylsulfanyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQUZZSEHGFNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282562
Record name 2-Fluoro-4-(methylthio)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methylthio-1-nitrobenzene

CAS RN

1025509-81-2
Record name 2-Fluoro-4-(methylthio)-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025509-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(methylthio)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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